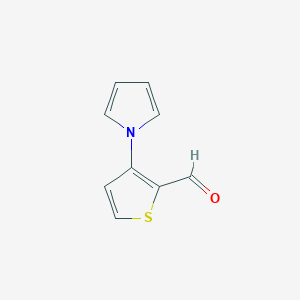

3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde

Description

Significance of Five-Membered Heterocycles (Pyrrole and Thiophene) in Organic Chemistry

Five-membered heterocyclic compounds, such as pyrrole (B145914) and thiophene (B33073), are of immense importance in organic chemistry. wisdomlib.orgnumberanalytics.com Their unique electronic and steric properties make them versatile building blocks in the synthesis of a wide array of more complex molecules. numberanalytics.comslideshare.net These rings are found in numerous natural products, pharmaceuticals, and advanced materials. numberanalytics.comfrontiersin.org

Pyrrole, a nitrogen-containing heterocycle, is a fundamental component of many biologically crucial molecules, including heme in hemoglobin and the chlorophylls (B1240455) responsible for photosynthesis. taylorandfrancis.comlimu.edu.ly Its derivatives exhibit a broad spectrum of biological activities, such as antibacterial, antifungal, anti-inflammatory, and anticancer properties. taylorandfrancis.commdpi.com

Thiophene, which contains a sulfur atom in its ring, is also a key structural motif in many pharmaceuticals and agrochemicals. numberanalytics.comnih.gov The sulfur atom can participate in hydrogen bonding, which can enhance the binding affinity of a drug to its target receptor. nih.gov Thiophene derivatives are also utilized in materials science, for example, in the development of conducting polymers and organic light-emitting diodes (OLEDs). numberanalytics.comnih.gov

The aromaticity of these rings, arising from the delocalization of π-electrons, is a key feature influencing their reactivity. ksu.edu.sa While both are aromatic, the degree of aromaticity differs, following the order of benzene (B151609) > thiophene > pyrrole > furan. ksu.edu.sa This difference in aromaticity, along with the nature of the heteroatom, dictates their chemical behavior, particularly in electrophilic substitution reactions. ksu.edu.sa

Historical Context of Pyrrole and Thiophene Derivatives in Academic Research

The study of pyrrole and thiophene dates back to the 19th century. Thiophene was famously discovered as a contaminant in benzene derived from coal tar. rroij.com Viktor Meyer was instrumental in identifying thiophene as the compound responsible for the blue color reaction with isatin (B1672199) and sulfuric acid, which was previously attributed to benzene. rroij.com

Early research focused on understanding the fundamental reactivity of these heterocycles. The Paal-Knorr synthesis, a classic method for preparing both pyrroles and thiophenes from 1,4-dicarbonyl compounds, was a significant development in the field. taylorandfrancis.comnih.gov

Over the decades, research has expanded to explore the vast chemical space of their derivatives. Scientists have developed numerous synthetic methodologies to access a wide variety of substituted pyrroles and thiophenes, driven by their potential applications in medicine and materials science. pharmatutor.orgscribd.com In the 1960s, pyrroles were identified as important flavor components in foods. taylorandfrancis.com More recently, the discovery of thiophene derivatives on Mars by the Curiosity rover has highlighted their potential as biomarkers in the search for extraterrestrial life. rroij.com

Rationale for Investigating Hybrid Pyrrole-Thiophene Scaffolds

The combination of pyrrole and thiophene rings into a single molecular framework, creating a "hybrid" scaffold, is a compelling area of research. This approach aims to synergistically combine the desirable properties of both individual heterocycles. For instance, such hybrid molecules could exhibit novel biological activities or enhanced material properties that are not observed with the individual components alone.

The specific arrangement of the two rings in 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde, where the pyrrole ring is attached to the C3 position of the thiophene ring, creates a unique electronic and steric environment. The electron-rich nature of the pyrrole ring can influence the reactivity of the adjacent thiophene ring and the carbaldehyde group.

Overview of the Research Landscape for this compound

The research landscape for this compound itself is more specialized compared to its parent heterocycles. Much of the available information focuses on its synthesis and its use as a precursor for more complex molecules. For example, it can be a starting material for the synthesis of thieno[2,3-c]pyrroles, a class of fused heterocyclic compounds with potential applications in medicinal chemistry. merckmillipore.com

Detailed studies on the specific biological activities or material properties of this compound are less common in the public domain. However, the foundational knowledge of pyrrole and thiophene chemistry provides a strong basis for predicting its potential reactivity and exploring its applications.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇NOS |

| Molecular Weight | 177.22 g/mol |

| SMILES | C1=CN(C=C1)C2=C(C=O)SC=C2 |

| Topological Polar Surface Area (TPSA) | 22 Ų |

| logP | 2.3513 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

Data sourced from chemscene.com

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrol-1-ylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-7-9-8(3-6-12-9)10-4-1-2-5-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPLIVBOMRNPHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380165 | |

| Record name | 3-(1H-Pyrrol-1-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107073-28-9 | |

| Record name | 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107073-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Pyrrol-1-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 1h Pyrrol 1 Yl 2 Thiophenecarbaldehyde and Its Analogs

Strategies for Constructing the Thiophene (B33073) Core

The formation of the thiophene ring, particularly with a carbaldehyde group at the 2-position, is a critical step. Various classical and modern synthetic methods are utilized to achieve this.

Formylation Reactions for Thiophenecarbaldehydes

Formylation reactions are fundamental in organic synthesis for introducing an aldehyde (formyl) group onto a molecule. digitellinc.com These reactions are crucial for synthesizing thiophenecarbaldehydes, which are key intermediates. Traditional methods for formylation often involve electrophilic aromatic substitution (SEAr) but can be limited by harsh conditions such as high temperatures and the use of strong acids or bases. digitellinc.com

Modern approaches offer milder and more versatile alternatives. For instance, a palladium-catalyzed reductive formylation of aryl halides using isocyanide and Et3SiH provides a pathway to aromatic aldehydes with good yields and tolerance for various functional groups. organic-chemistry.org Another innovative method employs a palladium catalyst with di-2-pyridyl ketone to facilitate the reductive formylation of aryl iodides with carbon dioxide as the carbonyl source under gentle conditions. organic-chemistry.org Furthermore, visible-light-mediated C-3 formylation of indoles has been achieved using eosin (B541160) Y as a catalyst and tetramethylethylenediamine as the carbon source in the presence of air, showcasing the potential for photochemical methods in formylation. organic-chemistry.org

A notable development involves the use of 2-phenylthio-1,3-dithiane as a stable and reactive agent for dithianylation, which can be subsequently deprotected to yield the aldehyde. This approach offers the potential for both nucleophilic and electrophilic substitutions under milder conditions compared to traditional formylation reactions. digitellinc.com

| Formylation Method | Reagents | Key Features |

| Palladium-catalyzed reductive formylation | Aryl halide, isocyanide, Et3SiH | Mild conditions, good functional group tolerance |

| Palladium-catalyzed reductive formylation | Aryl iodide, CO2, phenylsilane | Mild conditions, uses CO2 as C1 source |

| Visible-light-mediated formylation | Indole (B1671886), tetramethylethylenediamine, eosin Y, air | Photochemical, mild conditions |

| Dithianylation-deprotection | 2-phenylthio-1,3-dithiane | Stable reagent, potential for milder conditions |

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. nobelprize.org The Suzuki-Miyaura coupling, in particular, has been effectively used for the synthesis of functionalized thiophenes. nih.govyoutube.com These reactions typically involve the coupling of a thiophene derivative (often a halothiophene) with a suitable coupling partner in the presence of a palladium catalyst and a ligand.

For instance, the Suzuki-Miyaura cross-coupling reaction using palladium(II) acetate (B1210297) and SPhos as a ligand system has been optimized for the scalable synthesis of various cyclopropylthiophenes in good yields (69-93%). nih.gov This highlights the efficiency of palladium catalysis in constructing substituted thiophene cores. The synthesis of thiophene derivatives can also start from thiophene-2-carboxaldehyde, which is converted to a vinylidene bromide and then subjected to Suzuki-Miyaura coupling and other palladium-catalyzed C-H arylation reactions to introduce various substituents. kobe-u.ac.jp

Furthermore, palladium-catalyzed direct C-H arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported as a novel method for creating aryl-substituted thiophene derivatives. acs.org This direct functionalization of C-H bonds offers an atom-economical approach to building complex thiophene-containing molecules.

| Coupling Reaction | Catalyst System | Substrates | Product Type |

| Suzuki-Miyaura | Pd(OAc)2 / SPhos | Halothiophene, boronic acid | Substituted thiophene |

| Suzuki-Miyaura & C-H Arylation | Palladium catalyst | Vinylidene bromide (from thiophene-2-carboxaldehyde) | Multi-substituted thiophenes |

| Direct C-H Arylation | Pd(II) catalyst | Benzo[b]thiophene 1,1-dioxide, arylboronic acid | C2-arylated benzo[b]thiophene 1,1-dioxides |

Strategies for Incorporating the Pyrrole (B145914) Moiety

Once the thiophene core is established, the next crucial step is the introduction of the pyrrole ring. This can be achieved through various N-arylation and condensation techniques.

N-Arylation and N-Heteroarylation Techniques for Pyrrole

N-arylation reactions are a direct method for forming a bond between the nitrogen atom of a pyrrole ring and an aromatic or heteroaromatic system, such as thiophene. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, and palladium-catalyzed N-arylation (Buchwald-Hartwig amination) are prominent methods.

A copper-diamine-catalyzed method has been developed for the N-arylation of various nitrogen heterocycles, including pyrroles, with aryl iodides or bromides. organic-chemistry.org This method utilizes CuI and diamine ligands to achieve good yields and tolerates a range of functional groups. organic-chemistry.org

Palladium-catalyzed reactions also play a significant role. For instance, the C2-arylation of N-acyl pyrroles with aryl halides has been achieved using a Pd(PPh3)4 catalyst. rsc.org While this study focused on arylating the pyrrole ring itself, the principles can be extended to the N-arylation of pyrrole with a suitable thiophene derivative. Research has also shown that rhodium and iridium catalysts can be used for the C-H arylation of pyrroles, with the regioselectivity (α or β) being influenced by the choice of catalyst and reaction conditions. acs.org

Condensation and Cyclization Reactions involving Pyrrole Precursors

An alternative to direct N-arylation is the construction of the pyrrole ring onto the thiophene scaffold from acyclic precursors. The Paal-Knorr synthesis is a classic and versatile method for synthesizing pyrroles, as well as furans and thiophenes. youtube.comksu.edu.sa This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). youtube.com In the context of synthesizing 3-(1H-pyrrol-1-yl)-2-thiophenecarbaldehyde, a thiophene derivative containing a 1,4-dicarbonyl functionality could be reacted with an appropriate amine to form the pyrrole ring.

More contemporary methods include tandem reactions that form polyfunctionalized pyrroles. For example, a method involving the Michael addition of gem-diactivated acrylonitriles to TMSCN, followed by an intramolecular cyanide-mediated nitrile-to-nitrile cyclocondensation, yields tetrasubstituted NH-pyrroles. organic-chemistry.org One-pot, three-component reactions have also been developed for the synthesis of 1H-pyrrol-3(2H)-ones from 2,3-diketo esters, amines, and ketones, demonstrating the efficiency of multicomponent strategies in building pyrrole rings. nih.gov

Direct Synthesis of this compound

While a specific, detailed direct synthesis of this compound is not extensively documented in the provided search results, the synthesis of related thiophene-pyrrole containing heteroacenes has been achieved through multi-step routes. rsc.org A crucial step in these syntheses is the cyclization to form the fused systems, which is often accomplished via multiple palladium-catalyzed Buchwald-Hartwig aminations or C-S coupling reactions in high yields. rsc.org

A plausible direct synthetic approach for this compound would likely involve the N-arylation of pyrrole with a 3-halo-2-thiophenecarbaldehyde derivative. This would fall under the N-arylation techniques discussed previously, likely employing a palladium or copper catalyst.

For instance, a synthetic sequence could be:

Synthesis of 3-bromothiophene-2-carbaldehyde: This can be achieved through the bromination of 2-thiophenecarbaldehyde or by formylation of 3-bromothiophene.

N-Arylation: The resulting 3-bromothiophene-2-carbaldehyde would then be coupled with pyrrole using a suitable catalyst system, such as a palladium(0) complex with a phosphine (B1218219) ligand or a copper(I) salt with a diamine ligand, in the presence of a base.

This general strategy leverages the well-established methodologies of thiophene functionalization and pyrrole N-arylation to directly construct the target molecule.

Purification and Characterization Techniques for Synthetic Intermediates

The successful synthesis of this compound and its analogs is critically dependent on the effective purification and rigorous characterization of all synthetic intermediates. The isolation of intermediates in high purity is essential for the progression of the synthetic sequence, preventing the carry-over of unreacted starting materials or byproducts that could interfere with subsequent reactions and complicate the purification of the final product. A combination of standard and advanced analytical techniques is employed to confirm the identity and purity of each intermediate compound.

Common purification methodologies for the intermediates in the synthesis of pyrrole-substituted thiophene derivatives include column chromatography, recrystallization, and distillation. The choice of method is dictated by the physical properties of the intermediate, such as its polarity, solubility, and volatility.

Column chromatography is a versatile and widely used technique for the purification of a broad range of intermediates. For instance, in the synthesis of related thiophene-substituted dipyrromethanes, column chromatography with an eluent system of heptane/ethyl acetate is employed to isolate the target product. nih.gov The stationary phase is typically silica (B1680970) gel or alumina, and the mobile phase is a carefully selected solvent system that provides optimal separation of the desired compound from impurities.

Recrystallization is another powerful purification technique, particularly for solid intermediates. This method relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system. For example, chalcone (B49325) derivatives, which can be precursors to complex heterocyclic systems, are often purified by recrystallization from ethanol. nih.govresearchgate.net Similarly, the purification of N-substituted 3,4-pyrroledicarboximides has been achieved through crystallization from ethanol. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

For liquid intermediates, distillation under reduced pressure can be an effective method of purification, especially for thermally stable compounds.

Once purified, the structural elucidation and characterization of the intermediates are carried out using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Melting point analysis is also a crucial determinant of purity for solid compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is arguably the most powerful tool for the structural characterization of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule. For instance, the ¹H NMR spectrum of a related chalcone, 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one, shows characteristic signals for the aromatic and vinylic protons, confirming the compound's structure. nih.govresearchgate.net The chemical shifts, splitting patterns, and coupling constants are all indicative of the specific arrangement of atoms within the molecule.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one | 6.93 (d, 2H), 7.34 (d, 1H), 7.37 (d, 1H), 7.41 (dd, 1H), 7.59 (dd, 1H), 7.79 (d, 1H), 7.98 (d, 2H) | 121.63, 128.79, 126.98, 125.26, 131.39, 131.07, 189.0, 159.84, 138.33, 137.64, 115.4 | nih.govresearchgate.net |

| (E)-2-(1,3-Diphenylallyl)thiophene | 7.40 (t, 2H), 7.35 (dd, 4H), 7.32–7.25 (m, 4H), 7.24 (d, 1H), 6.99 (dd, 1H), 6.85 (d, 1H), 6.68 (dd, 1H), 6.48 (d, 1H), 5.10 (d, 1H) | 147.60, 143.15, 136.99, 131.93, 131.27, 128.59, 128.51, 128.21, 127.46, 126.88, 126.74, 126.41, 125.07, 124.34, 49.72 | rsc.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in the intermediate. For example, the IR spectrum of 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one clearly shows absorption bands corresponding to the hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) stretching vibrations. nih.govresearchgate.net

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. For instance, the HRMS data for various pyrrolyl-thiophene derivatives confirms their calculated molecular formulas. rsc.org

| Compound | Technique | Observed m/z | Calculated m/z | Reference |

| A substituted pyrrolyl-thiophene derivative | HRMS (MALDI) | 866.36535 [M+] | 866.36756 | rsc.org |

| Another substituted pyrrolyl-thiophene derivative | HRMS (MALDI) | 554.09932 [M+] | 554.10071 | rsc.org |

Finally, the melting point of a solid intermediate is a good indicator of its purity. A sharp melting point range suggests a high degree of purity, while a broad melting range usually indicates the presence of impurities. For example, a synthesized chalcone derivative was reported to have a melting point of 388 K. nih.govresearchgate.net

Chemical Reactivity and Derivatization of 3 1h Pyrrol 1 Yl 2 Thiophenecarbaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) attached to the C2 position of the thiophene (B33073) ring is a primary site for a variety of chemical transformations. Its electrophilic carbonyl carbon and the adjacent acidic proton (if present in intermediates) dictate its reaction pathways.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic in nature, making it susceptible to attack by nucleophiles. This fundamental reaction involves the addition of a nucleophile to the carbonyl group, breaking the C=O pi bond and forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide ion yields an alcohol.

While specific studies detailing nucleophilic additions to 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde are not extensively documented in the provided search results, this pathway is a cornerstone of aldehyde chemistry. Nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) or cyanide ions can add to the aldehyde to form secondary alcohols or cyanohydrins, respectively. The efficiency and outcome of these reactions can be influenced by the steric and electronic properties of the nucleophile and the heterocyclic scaffold.

Condensation Reactions with Nitrogen-, Oxygen-, and Sulfur-Containing Nucleophiles

Condensation reactions represent a major class of reactions for the aldehyde group, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur double bonds. These reactions are crucial for synthesizing derivatives with potential applications in coordination chemistry and medicinal research. wikipedia.org

Schiff Bases: The reaction of this compound with primary amines under appropriate conditions yields imines, commonly known as Schiff bases. derpharmachemica.comnih.gov This reaction typically involves the initial nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form the C=N double bond. These Schiff base derivatives are valuable ligands capable of coordinating with various metal ions. derpharmachemica.comrsc.org

Thiosemicarbazones: Thiosemicarbazones are formed through the condensation of an aldehyde or ketone with a thiosemicarbazide (B42300). wikipedia.org Reacting this compound with thiosemicarbazide results in the formation of the corresponding thiosemicarbazone. These compounds are well-known for their ability to act as chelating agents for metal ions and have been investigated for their biological activities. wikipedia.orgsigmaaldrich.com

| Reactant | Nucleophile | Product Class | General Product Structure |

| This compound | Primary Amine (R-NH₂) | Schiff Base | |

| This compound | Thiosemicarbazide (H₂N-NH-C(S)-NH₂) | Thiosemicarbazone |

Table 1: Illustrative condensation reactions of the aldehyde functionality.

Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of derivatives.

Oxidation: Treatment with common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O), converts the aldehyde group into a carboxylic acid. This reaction would yield 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid , a valuable synthetic intermediate. nih.gov

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, [3-(1H-pyrrol-1-yl)thiophen-2-yl]methanol , using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation provides access to a different set of functionalized thiophene derivatives.

Reactivity of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. onlineorganicchemistrytutor.com The presence of substituents—the activating pyrrol-1-yl group at C3 and the deactivating carbaldehyde group at C2—influences the regioselectivity of these reactions. Furthermore, the introduction of a leaving group, such as a halogen, opens up possibilities for metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution on Thiophene

Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiophene. dalalinstitute.commasterorganicchemistry.com In this compound, the directing effects of the existing substituents are crucial. The pyrrol-1-yl group at C3 is an activating group, directing incoming electrophiles to the C2 and C5 positions (ortho and para, respectively). The aldehyde at C2 is a deactivating group, directing incoming electrophiles to the C4 and C5 positions (meta positions).

The C5 position is strongly activated by the para-directing pyrrol-1-yl group and only meta to the deactivating aldehyde. Therefore, electrophilic substitution is most likely to occur at the C5 position of the thiophene ring. Common EAS reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Addition of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.com

Vilsmeier-Haack Formylation: Introduction of a second aldehyde group, often at the C5 position, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.net

Metal-Catalyzed Coupling Reactions at Thiophene Positions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. sioc-journal.cnbeilstein-journals.org To utilize these reactions, a halogen atom (e.g., Br, I) or a triflate group is typically required on the thiophene ring. Assuming a precursor such as 5-bromo-3-(1H-pyrrol-1-yl)-2-thiophenecarbaldehyde , a variety of coupling reactions can be performed.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for creating C-C bonds. wikipedia.orglibretexts.org It involves the coupling of an organohalide or triflate with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgharvard.eduyoutube.com This reaction would allow for the introduction of aryl, heteroaryl, or alkyl groups at the C5 position of the thiophene ring, enabling the synthesis of complex bi-heterocyclic systems. core.ac.uknih.gov

| Reactant | Coupling Partner | Catalyst/Base | Product Class |

| 5-Bromo-3-(1H-pyrrol-1-yl)-2-thiophenecarbaldehyde | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 5-Aryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbaldehyde |

| 5-Bromo-3-(1H-pyrrol-1-yl)-2-thiophenecarbaldehyde | Alkylboronic Acid (R-B(OH)₂) | Pd Catalyst / Base | 5-Alkyl-3-(1H-pyrrol-1-yl)-2-thiophenecarbaldehyde |

Table 2: Representative Suzuki-Miyaura coupling reactions on a halogenated derivative.

Other notable metal-catalyzed reactions include Stille coupling (using organotin reagents), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes), each providing a distinct route to further functionalize the thiophene core. core.ac.uk

Reactivity of the Pyrrole (B145914) Ring System

The pyrrole ring within this compound is an electron-rich aromatic system, making it susceptible to a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the attached thiophene-2-carbaldehyde (B41791) moiety.

Electrophilic Aromatic Substitution on Pyrrole

The pyrrole ring is highly activated towards electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom, which participates in the aromatic sextet. bohrium.comresearchgate.net This increased electron density makes the ring significantly more reactive than benzene (B151609). Generally, electrophilic substitution on the pyrrole ring occurs preferentially at the α-positions (C2 and C5) because the resulting cationic intermediate (arenium ion) is better stabilized by resonance, with the positive charge being delocalized over three atoms. bohrium.comorientjchem.org Attack at the β-positions (C3 and C4) leads to a less stable intermediate.

In the case of this compound, the pyrrole ring is attached to the thiophene at the N1-position. This leaves the C2, C3, C4, and C5 positions of the pyrrole ring available for substitution. Given the inherent reactivity of pyrrole, electrophilic attack is expected to occur predominantly at the C2 and C5 positions.

While specific literature detailing the electrophilic substitution reactions directly on this compound is not extensively available, the expected reactivity can be inferred from the general behavior of N-substituted pyrroles. Common electrophilic substitution reactions that pyrroles readily undergo include:

Halogenation: Reactions with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or sulfuryl chloride (SO₂Cl₂) can introduce halogen atoms onto the pyrrole ring. bohrium.com

Nitration: Nitration can be achieved using milder nitrating agents than those used for benzene, such as nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O). bohrium.com

Sulfonation: Sulfonation is typically carried out using the pyridine-sulfur trioxide complex (Py·SO₃). bohrium.com

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the pyrrole ring, often using an acid anhydride or an acyl chloride with a mild Lewis acid catalyst.

The presence of the electron-withdrawing thiophene-2-carbaldehyde group attached to the pyrrole nitrogen might slightly deactivate the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. However, the inherent high reactivity of the pyrrole ring is expected to overcome this deactivation.

Table 1: Expected Products of Electrophilic Aromatic Substitution on the Pyrrole Ring of this compound

| Electrophilic Reagent | Expected Major Product(s) |

| N-Bromosuccinimide (NBS) | 3-(2-Bromo-1H-pyrrol-1-yl)-2-thiophenecarbaldehyde and/or 3-(2,5-Dibromo-1H-pyrrol-1-yl)-2-thiophenecarbaldehyde |

| Nitric Acid/Acetic Anhydride | 3-(2-Nitro-1H-pyrrol-1-yl)-2-thiophenecarbaldehyde |

| Pyridine-Sulfur Trioxide | 3-(1H-Pyrrol-1-yl-2-sulfonyl)-2-thiophenecarbaldehyde |

| Acetic Anhydride/SnCl₄ | 3-(2-Acetyl-1H-pyrrol-1-yl)-2-thiophenecarbaldehyde |

N-Substitution Reactions of Pyrrole

The term "N-Substitution Reactions of Pyrrole" in the context of this compound is a misnomer, as the nitrogen atom of the pyrrole ring is already substituted with the 2-formyl-3-thienyl group. Therefore, this section will address the reactivity of the N-H bond in the parent pyrrole molecule as a reference for understanding the nature of the N-C bond in the title compound.

The N-H proton of pyrrole is weakly acidic, with a pKa of approximately 17.5 in dimethyl sulfoxide (B87167) (DMSO). bohrium.com Deprotonation can be achieved using strong bases such as sodium hydride (NaH) or butyllithium (B86547) (BuLi) to form the pyrrolide anion. This anion is a potent nucleophile and can readily react with various electrophiles to yield N-substituted pyrroles. bohrium.com

For this compound, the nitrogen is already part of a tertiary amine-like structure within the aromatic system, and thus, it does not possess an N-H proton for deprotonation and subsequent substitution. Any reaction at the nitrogen would involve the cleavage of the N-C bond connecting the pyrrole and thiophene rings, which would require harsh conditions and is not a typical derivatization strategy.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product in an efficient and atom-economical manner. orientjchem.org Aldehydes are common and versatile components in MCRs. The aldehyde functional group in this compound makes it a prime candidate for participation in such reactions, leading to the synthesis of diverse and complex molecular scaffolds.

While specific examples of MCRs utilizing this compound as a starting material are not widely reported in the literature, its structural features suggest its potential application in several well-established MCRs. The aldehyde group can react with various nucleophiles and other components to construct new heterocyclic systems or highly functionalized acyclic molecules.

Some prominent MCRs where this compound could theoretically be employed include:

Hantzsch Dihydropyridine Synthesis: This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form dihydropyridines.

Biginelli Reaction: A one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or thiones.

Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides.

Passerini Reaction: A three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides.

The incorporation of the 3-(1H-pyrrol-1-yl)-2-thienyl moiety into the products of these MCRs would lead to novel compounds with potential applications in medicinal chemistry and materials science. For instance, a hypothetical Ugi reaction is depicted below.

Table 2: Hypothetical Ugi-type Multi-Component Reaction with this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Hypothetical Product |

| This compound | Aniline | Acetic Acid | tert-Butyl isocyanide | 2-(3-(1H-Pyrrol-1-yl)thiophen-2-yl)-2-(phenylamino)-N-(tert-butyl)acetamide |

The development of MCRs involving this compound represents a promising avenue for the rapid generation of molecular diversity and the discovery of new bioactive compounds.

Computational and Theoretical Studies of 3 1h Pyrrol 1 Yl 2 Thiophenecarbaldehyde and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. These methods have been widely applied to study heterocyclic compounds, including pyrrole (B145914) and thiophene (B33073) derivatives.

The three-dimensional arrangement of atoms in a molecule is crucial for its reactivity and interaction with other molecules. Geometry optimization calculations are performed to find the most stable conformation of a molecule, corresponding to a minimum on the potential energy surface. For derivatives of 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde, computational studies have shown that the pyrazolyl and thiazole rings are nearly coplanar. nih.gov This planarity can enhance π–π interactions, which are important for interactions with biological targets. nih.gov

Studies on related compounds, such as 2-thiophene carboxylic acid thiourea (B124793) derivatives, have utilized DFT calculations with basis sets like 6-311G(d,p) to predict optimized molecular structures. mdpi.com Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and flexibility. For instance, in a study of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, the molecule was found to be essentially planar, with only a small deviation from the mean plane. researchgate.net

The electronic properties of a molecule are key to its chemical reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests that the molecule is more reactive. mdpi.com

For pyrrole and thiophene oligomers, a robust quantitative relationship has been demonstrated between the HOMO-LUMO gap and the molecule's aromaticity. rsc.org In the context of derivatives, analysis of global and local reactive descriptors can reveal that a smaller HOMO-LUMO energy gap corroborates a higher reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) is another valuable tool for analyzing a molecule's reactive sites. The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net Negative regions (typically colored red) indicate sites prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Anil-1 | - | - | 4.46 |

| Anil-2 | - | - | 4.05 |

| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 |

| 3-ax. conformation | - | - | 4.0805 |

This table is interactive. Click on the headers to sort the data.

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis). researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* transitions. researchgate.net

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies are also routinely performed. researchgate.net For instance, DFT calculations can provide theoretical vibrational wavenumbers that can be compared with experimental FT-IR spectra to confirm the structure of synthesized compounds. mdpi.comwu.ac.th Similarly, predicted 1H and 13C NMR spectra can help in the assignment of experimental signals. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to study the interaction between a small molecule (ligand) and a biological macromolecule (protein). These methods are crucial in drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. researchgate.net This allows for the identification of key interactions, such as hydrogen bonds and π–π stacking, that stabilize the ligand-protein complex. nih.govnih.gov For example, in studies of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, molecular docking was used to understand the binding interaction modes. rsc.org

The results of docking studies can provide a detailed profile of the interactions between the ligand and specific amino acid residues in the protein's binding pocket. researchgate.net This information is invaluable for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. nih.gov

Beyond predicting the binding mode, molecular docking and more advanced methods like Molecular Dynamics (MD) simulations can be used to estimate the binding affinity of a ligand for a protein. researchgate.netrsc.org Binding affinity is often expressed as the binding free energy (ΔG). nih.gov Lower (more negative) ΔG values indicate stronger binding. nih.gov

For pyrazolyl–thiazole derivatives of thiophene, docking studies have calculated the binding affinities against various bacterial and fungal proteins, showing values comparable to or better than reference drugs. nih.gov MD simulations can further refine these predictions by accounting for the dynamic nature of the protein and ligand, providing a more accurate estimation of the binding stability and free energy. researchgate.net The root-mean-square deviation (RMSD) of the ligand and protein during the simulation is often used to assess the stability of the complex. researchgate.net

Table 2: Predicted Binding Affinities of Related Thiophene Derivatives

| Compound | Target Protein | Binding Affinity (ΔG, kcal/mol) |

| Pyrazolyl-thiazole derivatives (general) | Penicillin-binding proteins (bacterial) | Comparable to reference drugs |

| Pyrazolyl-thiazole derivatives (general) | Sterol 14α-demethylase (fungal) | Comparable to reference drugs |

| Compound 7d | Penicillin-binding proteins, Sterol 14α-demethylase | Favorable binding affinity |

| Compound 7g | Penicillin-binding proteins, Sterol 14α-demethylase | Favorable binding affinity |

This table is interactive. Click on the headers to sort the data.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for the rational design of new therapeutic agents. While specific, comprehensive SAR and QSAR studies on this compound are not extensively documented in publicly available literature, the principles of these methodologies can be applied to understand how structural modifications of this scaffold might influence its biological activity. The insights gained from studies on analogous pyrrole and thiophene derivatives can provide a foundational understanding for future research on this specific compound. nih.govresearchgate.net

SAR studies on related heterocyclic compounds have demonstrated that the nature and position of substituents on both the pyrrole and thiophene rings can significantly impact biological activity. For instance, in a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the presence of the 3-carbonitrile group, vicinal 4,5-diphenyl groups, and the N-benzyl side chain were found to be crucial for their inhibitory potencies against metallo-β-lactamases. nih.gov This suggests that for this compound, modifications to the aldehyde group at the 2-position of the thiophene ring, or substitution on the pyrrole ring, could lead to derivatives with altered biological profiles.

QSAR models provide a mathematical correlation between the chemical structure and biological activity. These models often utilize molecular descriptors categorized as steric, electronic, and hydrophobic. For a series of thiophene analogs with anti-inflammatory activity, QSAR studies revealed that electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, played a dominant role in modulating their activity. nih.gov A hypothetical QSAR study on derivatives of this compound could explore similar descriptors.

Hypothetical QSAR Descriptors for this compound Derivatives:

| Descriptor Category | Specific Descriptors | Potential Impact on Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies, Mulliken charges | Influences electrostatic interactions with biological targets. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals volume | Affects the fit of the molecule within a receptor's binding site. |

| Hydrophobic | LogP (Partition Coefficient) | Governs the molecule's ability to cross cell membranes. |

| Topological | Wiener Index, Kier & Hall Shape Indices | Describes molecular size, shape, and degree of branching. |

Predictive Modeling for Chemical Transformations and Reaction Mechanisms

Predictive modeling in computational chemistry offers powerful tools to forecast the outcomes of chemical reactions and to elucidate complex reaction mechanisms. For this compound, such models can be instrumental in designing synthetic routes and understanding its reactivity.

Computational methods, particularly Density Functional Theory (DFT), can be used to model the electronic properties and reactivity of molecules. nih.gov For instance, the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack. In a study on pyrazolyl–thiazole derivatives of thiophene, DFT calculations of HOMO-LUMO gaps were correlated with their antioxidant activity, with smaller gaps indicating higher reactivity. nih.gov

Predictive modeling can also be applied to understand the mechanisms of reactions involving this compound. For example, in the synthesis of related aryl (4-aryl-1H-pyrrol-3-yl) (thiophen-2-yl) methanone derivatives, a sequential addition reaction involving chalcones and toluenesulfonylmethyl isocyanide (TosMIC) was employed. researchgate.netnih.gov Computational modeling could be used to investigate the transition states and intermediates of such a reaction if applied to the synthesis of derivatives of this compound.

Potential Applications of Predictive Modeling for this compound:

| Modeling Application | Computational Method | Predicted Outcome |

| Reaction Site Prediction | Fukui Functions, Mulliken Population Analysis | Identification of the most likely atoms to undergo electrophilic or nucleophilic attack. |

| Transition State Analysis | DFT, Ab initio methods | Determination of activation energies and reaction pathways for potential transformations. |

| Spectroscopic Prediction | Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis, IR, and NMR spectra to aid in product characterization. |

| Thermodynamic Stability | Enthalpy of Formation Calculations | Assessment of the relative stability of different isomers or conformers. |

Molecular docking simulations represent another facet of predictive modeling, primarily used to predict the binding orientation of a small molecule to a biological target. nih.gov For derivatives of this compound with potential therapeutic applications, docking studies could predict their binding modes within the active sites of enzymes like cyclooxygenases (COX-1 and COX-2), as has been done for other thiophene-containing compounds. nih.gov These predictions can guide the design of more potent and selective inhibitors.

Advanced Applications and Future Research Directions of 3 1h Pyrrol 1 Yl 2 Thiophenecarbaldehyde Derivatives

Medicinal Chemistry Applications

The inherent reactivity of the aldehyde functional group in 3-(1H-pyrrol-1-yl)-2-thiophenecarbaldehyde allows for its facile conversion into a wide array of derivatives, including Schiff bases, chalcones, and other heterocyclic systems. These modifications have proven to be a successful strategy for modulating the pharmacological properties of the parent compound, leading to the discovery of potent and selective agents with a broad spectrum of therapeutic applications.

Anticancer Agents

Derivatives of this compound have emerged as a promising class of anticancer agents, with studies demonstrating their efficacy against various cancer cell lines. The formation of Schiff bases and their subsequent metal complexation has been a particularly fruitful avenue of research. These compounds often exert their cytotoxic effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Recent research has highlighted the potential of thieno[2,3-d]pyrimidine (B153573) derivatives, which can be synthesized from thiophene (B33073) precursors, as potent anticancer agents. nih.gov These compounds have shown significant cytotoxic effects against cell lines such as the human breast cancer cell line (MCF-7) and the human liver cancer cell line (HepG-2). nih.gov Molecular docking studies have suggested that these derivatives can effectively bind to the ATP binding site of EGFR tyrosine kinase, a key target in cancer therapy.

Furthermore, Schiff base derivatives have demonstrated considerable anticancer activity. For instance, certain pyrrolizine Schiff bases have shown potent activity against both HepG-2 and MCF-7 cell lines. jocpr.com The introduction of different substituents on the aromatic rings of the Schiff base allows for the fine-tuning of their anticancer potency. Metal complexes of Schiff bases derived from thiophene-2-carboxaldehyde have also shown enhanced cytotoxic activity against various cancer cell lines, including cervical carcinoma (HeLa), breast carcinoma (MCF-7), liver carcinoma (HepG2), colon carcinoma (HCT-116), and larynx carcinoma (HEP2). mdpi.com

Table 1: Anticancer Activity of this compound Derivatives

| Compound Type | Cancer Cell Line | IC50 (µM/ml) | Reference |

|---|---|---|---|

| Pyrrolizine Schiff Base (18c) | MCF-7 | 0.250 | jocpr.com |

| Pyrrolizine Schiff Base (18b) | HepG-2 | 0.784 | jocpr.com |

| Schiff Base from 2-thiophenecarboxaldehyde (16) | HeLa | 0.186 | mdpi.com |

Antimicrobial and Antifungal Agents

The global challenge of antimicrobial resistance has spurred the search for novel antimicrobial and antifungal agents. Derivatives of this compound, particularly their Schiff bases and metal complexes, have shown significant promise in this area. nih.govnih.gov The coordination of the Schiff base ligands to metal ions often enhances their biological activity compared to the free ligand.

The mechanism of action of these compounds is often related to their ability to chelate essential metal ions in microbial cells, disrupt cell membrane integrity, or inhibit crucial enzymes. The lipophilicity of the compounds, which can be modulated through structural modifications, also influences their ability to penetrate microbial cell walls.

Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives

| Compound Type | Microorganism | Activity | Reference |

|---|---|---|---|

| Metal Complexes of Thiosemicarbazones | Escherichia coli | Higher than free ligand | nih.govnih.gov |

| Metal Complexes of Thiosemicarbazones | Salmonella abony | Higher than free ligand | nih.govnih.gov |

| Metal Complexes of Thiosemicarbazones | Staphylococcus aureus | Higher than free ligand | nih.govnih.gov |

| Metal Complexes of Thiosemicarbazones | Bacillus cereus | Higher than free ligand | nih.govnih.gov |

| Metal Complexes of Thiosemicarbazones | Candida albicans | Higher than free ligand | nih.govnih.gov |

Anti-inflammatory Agents

Chronic inflammation is a key pathological feature of numerous diseases, making the development of effective anti-inflammatory agents a priority. Derivatives of this compound have demonstrated potent anti-inflammatory properties in various preclinical models.

Thiosemicarbazone derivatives, in particular, have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Some indole-based thiosemicarbazones have shown the ability to inhibit lymphocyte proliferation and suppress the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). nih.gov Furthermore, certain derivatives have exhibited selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Neurological Applications (e.g., Enzyme Inhibitors)

The pyrrole (B145914) and thiophene moieties are present in numerous centrally acting drugs, and derivatives of this compound are being explored for their potential in treating neurological disorders. A key area of investigation is their ability to act as enzyme inhibitors, particularly against enzymes implicated in neurodegenerative diseases. nih.govnih.gov

Pyrrole-containing compounds have been studied for their neuroprotective and antioxidant properties. nih.govnih.gov Some derivatives have shown inhibitory effects on monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes that are important targets in the treatment of Parkinson's and Alzheimer's diseases, respectively. nih.govnih.gov In in vitro models of oxidative stress, these compounds have demonstrated significant neuroprotective effects. nih.govnih.gov

The development of fibroblast growth factor receptor (FGFR) inhibitors is another promising area. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors, which could have applications in cancer therapy and potentially other conditions where FGFR signaling is dysregulated. nih.govrsc.org

Antidiabetic and Antioxidant Agents

Oxidative stress and hyperglycemia are hallmarks of diabetes mellitus. Derivatives of this compound have shown potential as both antidiabetic and antioxidant agents. Thiazole derivatives of thiophene carbaldehyde have been investigated for their α-glucosidase inhibitory activity, which is a key mechanism for controlling postprandial hyperglycemia. researchgate.net Several derivatives displayed excellent inhibitory potential, even better than the standard drug acarbose. researchgate.net

Table 3: Antidiabetic Activity of this compound Derivatives

| Compound Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole Derivative (3i) | α-glucosidase | 10.21 ± 1.84 | researchgate.net |

| Thiazole Derivative (3b) | α-glucosidase | 11.14 ± 0.99 | researchgate.net |

| Thiazole Derivative (3f) | α-glucosidase | 13.21 ± 2.76 | researchgate.net |

Other Therapeutic Areas (e.g., Anthelmintic, Antihypertensive)

The structural versatility of this compound derivatives suggests their potential in a range of other therapeutic areas. For instance, thienopeptide analogs have been screened for their anthelmintic activity. researchgate.net The development of novel anthelmintics is crucial for combating parasitic infections in both humans and animals.

In the realm of cardiovascular disease, certain thiazolidinone derivatives have been synthesized and evaluated as antihypertensive agents. nih.gov These compounds have shown the potential to act as calcium channel antagonists, a well-established mechanism for lowering blood pressure. nih.gov The exploration of these and other therapeutic applications represents an exciting frontier for the future development of drugs based on the this compound scaffold.

Materials Science Applications

The conjugated π-system of the pyrrole and thiophene rings makes derivatives of this compound highly suitable for applications in materials science, particularly in the development of organic electronic devices.

Organic Semiconductors and Optoelectronic Materials

The core structure of this compound is a component of larger fused aromatic systems like dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and pyrrolo[3,2-b]pyrrole (B15495793) (DHPP), which are prominent in the field of organic electronics. nih.govacs.org These materials are integral to the advancement of organic thin-film transistors (OTFTs) and organic solar cells (OSCs). acs.orgresearchgate.net The nitrogen atom in the pyrrole ring and the sulfur atom in the thiophene ring influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport.

Derivatives can be synthesized to function as p-type semiconductors, where positive charge carriers (holes) are mobile. Research on related phenylthienyl derivatives has demonstrated p-channel characteristics in OTFTs. researchgate.net For instance, new organic semiconductors featuring phenyl and phenylthienyl units have been synthesized and shown to have carrier mobilities suitable for transistor applications. researchgate.net The performance of these materials is highly dependent on their solid-state packing and self-assembly, which can be tuned through chemical modification. rsc.org By diversifying the aromatic units attached to the pyrrolo[3,2-b]pyrrole core, researchers can tailor the optoelectronic properties for specific device requirements. nih.gov Theoretical studies, such as those using Density Functional Theory (DFT), are often employed to predict the electronic and photovoltaic properties of new derivatives, guiding the design of next-generation materials. researchgate.netambeed.com

| Compound Type | Carrier Mobility (cm²/Vs) | On/Off Ratio | Reference |

|---|---|---|---|

| Phenylthienyl derivatives | Up to 1.7 x 10⁻⁵ | 10²–10⁴ | researchgate.net |

| Thieno[3,2-b]thiophene oligomers | Up to 3.11 × 10⁻² | Up to 10⁴ | rsc.org |

Conducting Polymers and Electrochromic Devices

The electropolymerization of monomers containing the 2,5-di(2-thienyl)-1H-pyrrole (DTP) unit, a close structural relative of this compound, leads to the formation of conducting polymers with interesting electrochromic properties. nih.gov These polymers can change color in response to an applied electrical potential, making them suitable for applications such as smart windows, displays, and sensors. nih.govnih.gov

When DTP derivatives are electropolymerized, they form thin films on electrode surfaces that exhibit distinct colors in their neutral and oxidized states. nih.gov For example, polymers can switch between yellow-green, green, and purple-red upon the application of different potentials. nih.gov The performance of these electrochromic devices, including their color range, switching speed, and stability, can be enhanced by creating copolymers with other electroactive materials like 3,4-ethylenedioxythiophene (B145204) (EDOT). nih.gov The coloration efficiency (CE), a measure of how effectively charge is converted to a change in optical density, is a key metric for these materials. nih.gov

| Polymer | Neutral State Color | Oxidized State Color | Coloration Efficiency (CE) (cm²/C) | Reference |

|---|---|---|---|---|

| PTPPT | Yellow-green | Green, Purple-red | Not specified | nih.gov |

| PTPPO | Green | Violet | Not specified | nih.gov |

| PTPAO | Yellow | Violet | Not specified | nih.gov |

| PPYTP | Not specified | Not specified | 277 | nih.gov |

Catalysis and Organocatalysis

While this compound itself is not a catalyst, its derivatives hold significant potential in the field of catalysis, particularly in organocatalysis. The pyrrole moiety is a key component in various chiral bifunctional catalysts. For example, research has demonstrated the use of catalysts containing a 1H-pyrrole-2,3-dione scaffold for asymmetric Henry reactions, which are crucial carbon-carbon bond-forming reactions. ambeed.comwikipedia.orgrsc.org

In these systems, the catalyst, often a chiral bifunctional amine-thiourea, uses multiple hydrogen bonds to orient the substrates, leading to high yields and enantioselectivity. ambeed.comwikipedia.org The pyrrole ring plays a direct role in this hydrogen-bonding network. ambeed.comwikipedia.org Derivatives of this compound could be designed to act as similar organocatalysts or as ligands for metal-based catalysts. The aldehyde group can be readily converted into other functional groups, such as amines or alcohols, to create chiral ligands that can coordinate with metal centers and facilitate asymmetric transformations.

| Reactant | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| 1H-pyrrole-2,3-diones with nitromethane | Up to 75 | Up to 73 | ambeed.comwikipedia.org |

Chemical Sensors and Probes

The conjugated electronic structure of the pyrrole-thiophene scaffold makes it an excellent platform for the development of chemical sensors and fluorescent probes. These sensors operate by changing their optical properties (color or fluorescence) upon binding to a specific analyte.

Derivatives have been designed as colorimetric sensors for anions like fluoride. nih.govwikipedia.org In one design, acyclic oligopyrrole-hemiquinone compounds were synthesized, where the pyrrole NH moieties act as the recognition site. nih.gov Upon addition of fluoride, deprotonation of the NH group occurs, causing a dramatic color change from orange to blue that is easily visible to the naked eye. nih.gov Similarly, scaffolds based on diketopyrrolopyrrole (DPP) containing thiophene units have been developed as fluorescent probes for detecting species such as bisulfite. nih.gov These probes exhibit a significant change in fluorescence intensity upon reaction with the analyte. nih.gov The aldehyde group of this compound is a versatile handle for attaching various recognition units or modulating the electronic properties of the core chromophore.

| Sensor Type | Analyte | Sensing Mechanism | Observed Change | Reference |

|---|---|---|---|---|

| Oligopyrrole-hemiquinone | Fluoride (F⁻) | Deprotonation of pyrrole N-H | Colorimetric (Orange to Blue) | nih.gov |

| Thienyl-substituted diketopyrrolopyrrole (SDPP) | Bisulfite (HSO₃⁻) | Nucleophilic addition | Fluorometric (16-fold intensity change) & Colorimetric (Green to Pink) | nih.gov |

Development of Novel Synthetic Methodologies for Complex Structures

This compound is a valuable starting material for synthesizing more complex heterocyclic structures. The aldehyde functional group is particularly useful, as it can participate in a wide range of chemical transformations, including condensations, cycloadditions, and multicomponent reactions.

One-pot, three-component reactions have been developed to synthesize complex 2-hydroxynaphthyl pyrroles under solvent-free conditions. nih.gov These methods, which often use simple acid catalysts, are efficient and align with the principles of green chemistry. nih.gov Similarly, the Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with electron-deficient alkenes, is a powerful tool for creating multi-substituted pyrroles. mdpi.com The aldehyde group on the thiophene ring can be used to generate the required electron-deficient alkene partner for such cycloadditions. Furthermore, improved synthetic methods for related structures, such as 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, have been reported, highlighting the ongoing efforts to access these scaffolds efficiently. mdpi.com

Exploration of Bioisosteric Replacements and Scaffold Hopping

In medicinal chemistry, the concept of bioisosteric replacement involves substituting one part of a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. Scaffold hopping is a related strategy used to identify novel core structures for a drug candidate while retaining its key binding interactions with a biological target.

The pyrrole-thiophene motif is an excellent candidate for such strategies. For example, a thiophene ring can serve as a bioisostere for a phenyl ring, a common substitution used to modulate metabolic stability and other properties. Research on tryptamine (B22526) analogues has shown that replacing the indole (B1671886) nucleus with a thienopyrrole scaffold can significantly alter receptor binding affinity and selectivity, demonstrating that thienopyrrole can act as a potent bioisostere for the indole ring at certain serotonin (B10506) receptors. Scaffold hopping from a known pyrrolo[1,2-a]quinoxaline (B1220188) core to other azole-containing structures has been used to design new inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type II diabetes. nih.gov The this compound framework offers a synthetically accessible scaffold that can be elaborated to mimic known pharmacophores, potentially leading to the discovery of new therapeutic agents with improved properties.

| Strategy | Parent Scaffold | New Scaffold | Goal/Outcome | Reference |

|---|---|---|---|---|

| Bioisosteric Replacement | Indole (in Tryptamines) | Thienopyrrole | Altered receptor selectivity (e.g., increased 5-HT1A affinity) | |

| Scaffold Hopping | Pyrrolo[1,2-a]quinoxaline | Azolo[1,2-a]quinoxaline | Generate new PTP1B inhibitors with different physicochemical properties | nih.gov |

| Scaffold Hopping | Phenyl ring | Pyridyl ring | Reduce metabolic clearance / block reactive metabolite formation |

Conclusion and Outlook

Summary of Key Research Findings and Potential

While dedicated research focused solely on 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde is limited, a comprehensive analysis of related compounds provides a strong indication of its potential. The presence of the aldehyde functional group is a critical feature, positioning it as a valuable precursor for the synthesis of Schiff bases. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of compounds with a broad spectrum of biological activities. rjlbpcs.comnih.govmdpi.com

Research on Schiff bases derived from similar heterocyclic aldehydes, such as pyrrole-2-carbaldehyde and various thiophene (B33073) carbaldehydes, has demonstrated significant antimicrobial and anticancer properties. rjlbpcs.comnih.govsamipubco.comnih.gov Metal complexes of these Schiff bases have also shown enhanced biological activity, a principle that can be extended to derivatives of this compound. mdpi.comsamipubco.com The chelation of metal ions can lead to compounds with unique geometric and electronic properties, potentially enhancing their interaction with biological targets. mdpi.com

Furthermore, the structural analysis of a closely related compound, 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, reveals the planarity of the pyrrole (B145914) and thiophene rings and the potential for intermolecular hydrogen bonding. nih.gov This suggests that derivatives of this compound could also possess specific three-dimensional conformations that are crucial for biological activity.

The following table summarizes the key properties of this compound:

| Property | Value | Source |

| CAS Number | 107073-28-9 | chemscene.com |

| Molecular Formula | C₉H₇NOS | chemscene.com |

| Molecular Weight | 177.22 g/mol | chemscene.com |

Challenges and Opportunities in the Field

The primary challenge in the study of this compound is the current scarcity of dedicated research. The lack of published, detailed synthetic procedures, comprehensive spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry), and a definitive crystal structure analysis hinders its broader application in targeted drug design and materials science. youtube.comleah4sci.comnih.gov

However, this challenge presents a significant opportunity for researchers. The commercial availability of this compound provides a ready starting point for new investigations. chemscene.com There is a clear opening for synthetic chemists to develop and optimize synthetic routes to this compound and its derivatives. A thorough characterization of its physicochemical properties would provide a valuable foundation for future studies.

The exploration of its reactivity, particularly in the formation of Schiff bases and their subsequent metal complexes, is a largely untapped area. Investigating the biological activities of these novel derivatives against a range of pathogens and cancer cell lines could lead to the discovery of new therapeutic agents. nih.govorientjchem.orgresearchgate.netchemmethod.com

Future Perspectives for this compound Research

The future of research on this compound is promising and can be directed towards several key areas:

Synthesis and Characterization: The development and publication of a robust and scalable synthesis for this compound is a critical first step. This should be accompanied by a complete spectroscopic and structural characterization to provide a benchmark for future studies.

Schiff Base and Metal Complex Libraries: The synthesis of a diverse library of Schiff bases from this compound with various amines is a logical progression. Subsequent formation of metal complexes with a range of transition metals could generate a vast chemical space for biological screening.

Biological Evaluation: Systematic screening of the synthesized derivatives for their antimicrobial and anticancer activities is essential. rjlbpcs.comnih.govsamipubco.comnih.gov Mechanistic studies to understand the mode of action of any active compounds will be crucial for their further development as potential drug candidates.

Computational Studies: Molecular modeling and computational chemistry can be employed to predict the structures and properties of derivatives of this compound. This can aid in the rational design of new compounds with enhanced activity and selectivity.

Q & A

Q. What are the recommended synthetic routes for 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde, and what reaction conditions optimize yield and purity?

The synthesis typically involves regioselective electrophilic substitution or coupling reactions between pyrrole and thiophene derivatives. Key steps include:

- Vilsmeier-Haack formylation for introducing the aldehyde group under controlled temperatures (0–5°C) using POCl₃ and DMF .

- Catalytic cross-coupling (e.g., Suzuki or Stille reactions) to attach the pyrrole moiety to the thiophene ring, requiring inert atmospheres and palladium catalysts .

- Purification via column chromatography and monitoring using TLC (hexane:ethyl acetate, 7:3). Yield optimization (60–75%) is achieved by maintaining anhydrous conditions and slow addition of reagents .

Q. How can spectroscopic techniques confirm the structure of this compound?

- ¹H/¹³C NMR : Characteristic peaks include the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons from pyrrole (δ 6.5–7.2 ppm) and thiophene (δ 7.3–7.8 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (aldehyde, ~1700 cm⁻¹) and C-S (thiophene, ~690 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 193.19 align with the molecular formula C₉H₇NOS .

Advanced Research Questions

Q. What in vitro assays evaluate the antimicrobial potential of this compound, and what parameters are critical?

- Microbroth Dilution Assay : Determine MIC (Minimum Inhibitory Concentration) against Mycobacterium tuberculosis (e.g., H37Rv strain). Use Middlebrook 7H9 media and monitor growth inhibition at 37°C for 7–14 days. Critical parameters include inoculum size (10⁵–10⁶ CFU/mL) and solvent controls (DMSO <1% v/v) .

- Cytotoxicity Screening : Use A549 human lung cancer cells and MTT assay to ensure selective activity (IC₅₀ >50 µg/mL indicates low toxicity) .

Q. How do substituent variations on the pyrrole/thiophene rings influence antitubercular activity?

Substituent position and electronic nature significantly impact activity:

- Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance InhA inhibition (MIC = 3.125 µg/mL for compound 4i) by strengthening hydrogen bonding with NAD⁺ cofactor .

- Methoxy groups at para-positions improve solubility but reduce potency (MIC = 6.25 µg/mL for 4g/h) due to steric hindrance .

- Thiophene ring modifications (e.g., fluorophenyl substitution) increase lipophilicity, enhancing membrane permeability .

Q. What computational methods predict binding affinity to Enoyl-ACP reductase (InhA)?

- Molecular Docking (AutoDock Vina) : Dock the compound into InhA’s substrate-binding site (PDB: 4TZK). Score interactions using the AMBER force field. Key residues: Tyr158, Lys165, and NAD⁺ .

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with MIC values. Validation via leave-one-out cross-examination (R² >0.85) .

Q. What strategies mitigate cytotoxicity while maintaining antitubercular efficacy?

- Prodrug Design : Mask the aldehyde group as a Schiff base to reduce reactive oxygen species (ROS) generation .

- Structural Simplification : Remove non-essential substituents (e.g., bulky aryl groups) to lower molecular weight (<400 Da) and improve selectivity .

- Co-administration with Efflux Pump Inhibitors : Use verapamil to enhance intracellular accumulation in M. tuberculosis .

Q. How do electronic effects of substituents impact derivatization reactions?

- Electron-donating groups (e.g., -OCH₃) activate the thiophene ring for electrophilic substitution, enabling regioselective bromination at the 5-position .

- Electron-withdrawing groups (e.g., -CF₃) deactivate the pyrrole ring, favoring nucleophilic additions (e.g., hydrazone formation) at the aldehyde group .

Q. What challenges arise in regioselective thiophene functionalization?

Competing reactivity of pyrrole and thiophene rings complicates regioselectivity. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.